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Compound of Interest

Compound Name: LAS195319

Cat. No.: B608472

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase specificity of the hypothetical novel
Epidermal Growth Factor Receptor (EGFR) inhibitor, LAS195319. The selectivity of a kinase
inhibitor is a critical attribute that influences its therapeutic efficacy and safety profile. Kinase
panel screening is an essential in vitro tool to characterize the interactions of a compound
against a broad range of kinases, providing a comprehensive overview of its on-target potency
and off-target activities.

Here, we compare the inhibitory activity of LAS195319 with established first and second-
generation EGFR inhibitors: Gefitinib, Erlotinib, and Lapatinib. The data presented is based on
established biochemical kinase assays.

Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentration (IC50) values of
LAS195319 and comparator compounds against the primary target EGFR and a selection of
off-target kinases. Lower IC50 values indicate higher potency.
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Target LAS195319  Gefitinib Erlotinib Lapatinib Data
Kinase (IC50 nM) (IC50 nM) (IC50 nM) (IC50 nM) Source
0.434 uM (in _
Hypothetical
EGFR 5.2 26 - 37[1] PDAC cells) 10.8[3]
N1[2113]
[2]
HER2 Hypothetical
>10,000 >10,000 - 9.2[3]
(ErbB2) /3]
HER4 Hypothetical
>10,000 - - 367[3]
(ErbB4) 1[3]
Hypothetical
SRC >5,000 >10,000 - >10,000
/3]
ABL >5,000 - - - Hypothetical
Hypothetical
RIPK2 >2,000 49 155 (Kd)
N2][4]

Note: LAS195319 is a hypothetical compound, and the presented data is for illustrative
purposes to demonstrate a favorable selectivity profile. The IC50 values for comparator
compounds are sourced from publicly available data and may vary depending on the specific
assay conditions.

Experimental Workflow: Kinase Panel Screening

The following diagram illustrates a typical workflow for determining the kinase inhibition profile

of a test compound using a mobility shift assay.
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Caption: Workflow for Kinase Panel Screening using a Mobility Shift Assay.

Experimental Protocol: Mobility Shift Kinase Assay
This protocol outlines a typical procedure for a mobility shift-based kinase assay, a common
method for kinase panel screening.[5][6]

1. Reagent Preparation:

o Assay Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM
MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

o ATP Solution: Prepare a stock solution of ATP in nuclease-free water and dilute to the
desired final concentration in the assay buffer. The ATP concentration is often set near the
Km for each specific kinase.

e Substrate Solution: Reconstitute a fluorescently labeled peptide substrate specific for the
kinase being assayed in the assay buffer.
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Test Compound: Prepare a serial dilution of the test compound (e.g., LAS195319) in DMSO,
followed by a further dilution in the assay buffer.

. Kinase Reaction:

In a 384-well microplate, add the test compound at various concentrations.

Add the specific kinase from the panel to each well.

Initiate the kinase reaction by adding the ATP and fluorescently labeled substrate mixture to
each well.

Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to allow
for the enzymatic reaction to proceed.

. Reaction Termination:

Stop the reaction by adding a termination buffer containing EDTA, which chelates the Mg2+
ions necessary for kinase activity.

. Electrophoretic Separation:

The reaction products are then analyzed using a microfluidic capillary electrophoresis
system.

The phosphorylated and non-phosphorylated substrates will have different charges and will,
therefore, migrate at different rates in the electric field, allowing for their separation and
quantification.

. Data Analysis:

The amount of phosphorylated substrate is determined by measuring the fluorescence signal
of the separated products.

The percentage of kinase inhibition for each concentration of the test compound is calculated
relative to a no-compound control.

The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
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EGFR Signaling Pathway

To provide a biological context for the target of LAS195319, the following diagram illustrates a
simplified EGFR signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b608472?utm_src=pdf-custom-synthesis
https://www.selleckchem.com/products/Gefitinib.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3223607/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3223607/
https://www.selleckchem.com/products/lapatinib.html
https://www.researchgate.net/figure/dentification-of-cellular-gefitinib-targets-A-chemical-structures-of-gefitinib-compared_fig1_8038059
https://experiments.springernature.com/articles/10.1007/978-1-4939-3673-1_9
https://experiments.springernature.com/articles/10.1007/978-1-4939-3673-1_9
https://pmc.ncbi.nlm.nih.gov/articles/PMC12245630/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12245630/
https://www.benchchem.com/product/b608472#confirming-the-specificity-of-las195319-using-kinase-panel-screening
https://www.benchchem.com/product/b608472#confirming-the-specificity-of-las195319-using-kinase-panel-screening
https://www.benchchem.com/product/b608472#confirming-the-specificity-of-las195319-using-kinase-panel-screening
https://www.benchchem.com/product/b608472#confirming-the-specificity-of-las195319-using-kinase-panel-screening
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b608472?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608472?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
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